1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate
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Overview
Description
1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate typically involves the reaction of phenylhydrazine with carbon disulfide, followed by cyclization with methyl iodide. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolate group to a thiol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,2,3-Triazoles: Known for their stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazoles: Similar to 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate but with different substituents, leading to varied biological activities.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a thiolate group, which imparts distinct chemical reactivity and biological activity compared to other triazoles .
Properties
CAS No. |
49572-68-1 |
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Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate |
InChI |
InChI=1S/C9H9N3S/c1-11-7-12(9(13)10-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
CGDXPNXNQKZJOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=[N+](C(=N1)[S-])C2=CC=CC=C2 |
Origin of Product |
United States |
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